2-bromo-5-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
The compound “2-bromo-5-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide moiety would contribute to the rigidity of the molecule, while the tetrahydroisoquinoline group would add a degree of flexibility .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could potentially increase the compound’s melting point and decrease its solubility in water .Scientific Research Applications
Synthesis and Structural Analysis
Tetrahydroisoquinolinyl benzamides, including compounds similar to 2-bromo-5-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, have been synthesized and evaluated for their binding affinities to σ receptors. These studies provide insights into the structure-activity relationship (SAR) by exploring different linkers and substituents affecting the benzamide ring and the tetrahydroisoquinoline moiety (R. Xu, J. Lever, & S. Z. Lever, 2007). The constrained tetrahydroisoquinoline ring system has been identified as key to the exceptional σ2 receptor binding affinity and selectivity.
Ligand-Receptor Interaction Studies
Research focused on ligand-receptor interactions has highlighted the importance of certain structural elements in tetrahydroisoquinolinyl benzamides for σ2 receptor affinity and selectivity. Modifications such as fusing methylene-, ethylene-, and propylenedioxy rings onto the tetrahydroisoquinoline instead of two methoxy groups have shown to decrease σ2 affinity significantly, indicating the critical role of the molecular structure in receptor binding (R. Xu, J. Lever, & S. Z. Lever, 2007).
Pharmacological Potential
Studies have also delved into the pharmacological potential of these compounds, exploring their utility as ligands for sigma receptors, which are implicated in several diseases and disorders. The selective binding to σ2 receptors suggests potential applications in tumor diagnosis and the development of positron emission tomography (PET) radiotracers for imaging the sigma2 receptor status of solid tumors (Z. Tu et al., 2007).
Synthesis Optimization
Efforts to optimize the synthesis of related compounds have been documented, demonstrating improved synthetic routes and yields through process chemistry innovations. This includes telescoping processes to reduce isolation steps and increase the overall yield, highlighting the importance of efficient synthesis in drug discovery (K. Nishimura & T. Saitoh, 2016).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-5-methoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-23-12-4-5-15(18)14(9-12)17(22)20-11-3-2-10-6-7-19-16(21)13(10)8-11/h2-5,8-9H,6-7H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRLNZBHVDXWQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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